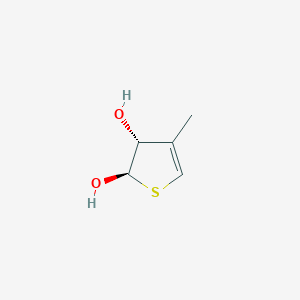![molecular formula C18H11N3 B15164268 [(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile CAS No. 200620-72-0](/img/structure/B15164268.png)
[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile is a compound belonging to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile typically involves the reaction of 9-ethenyl-9H-carbazole-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine in an organic solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific pathways in cancer cells.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of [(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways. The compound’s structure allows it to bind to specific sites on target molecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol
Uniqueness
[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile is unique due to its specific structural features, such as the presence of both ethenyl and nitrile groups
Propriétés
Numéro CAS |
200620-72-0 |
|---|---|
Formule moléculaire |
C18H11N3 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
2-[(9-ethenylcarbazol-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C18H11N3/c1-2-21-17-6-4-3-5-15(17)16-10-13(7-8-18(16)21)9-14(11-19)12-20/h2-10H,1H2 |
Clé InChI |
SLUSEMOECDGVBO-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C2=C(C=C(C=C2)C=C(C#N)C#N)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
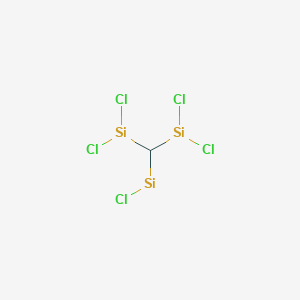
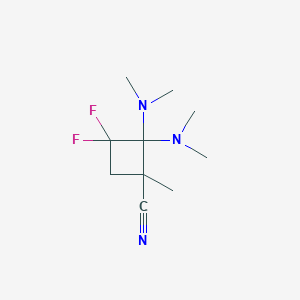
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)

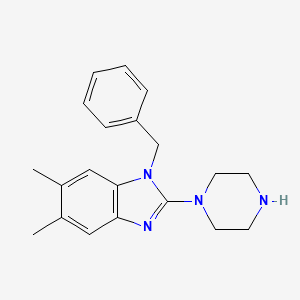
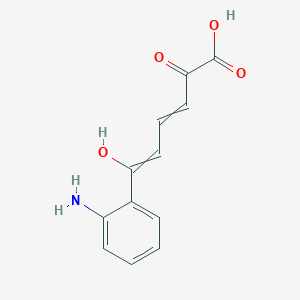
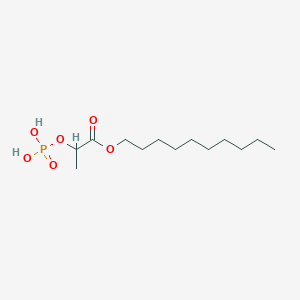
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
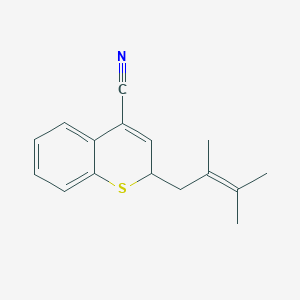
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
